molecular formula C21H24N2O4 B14920804 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B14920804
M. Wt: 368.4 g/mol
InChI Key: SQNRMYDRQBWPDL-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine to form the piperazine-benzodioxole intermediate.

    Attachment of the Phenoxy Group: The final step involves the reaction of the piperazine-benzodioxole intermediate with 3-methylphenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperazine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases for nucleophilic substitution, and acids or electrophiles for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

    1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: These compounds share the benzodioxole and piperazine moieties but differ in the substitution pattern on the benzoyl group.

    1-[(1,3-Benzodioxol-5-yl)methyl]-4-(pyrimidin-2-yl)piperazine: This compound is used in the treatment of Parkinson’s disease and shares the benzodioxole and piperazine moieties.

Uniqueness: 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(3-methylphenoxy)-1-ethanone is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H24N2O4/c1-16-3-2-4-18(11-16)25-14-21(24)23-9-7-22(8-10-23)13-17-5-6-19-20(12-17)27-15-26-19/h2-6,11-12H,7-10,13-15H2,1H3

InChI Key

SQNRMYDRQBWPDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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